molecular formula C10H12ClFO2 B8423493 4-Chloro-(4-fluorophenoxy)-2-butanol

4-Chloro-(4-fluorophenoxy)-2-butanol

Cat. No.: B8423493
M. Wt: 218.65 g/mol
InChI Key: CWOBLFMQJIBQED-UHFFFAOYSA-N
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Description

4-Chloro-(4-fluorophenoxy)-2-butanol is a halogenated secondary alcohol with a molecular structure combining a butanol backbone (C₄H₉OH), a chlorine atom at the fourth carbon, and a 4-fluorophenoxy substituent.

Properties

Molecular Formula

C10H12ClFO2

Molecular Weight

218.65 g/mol

IUPAC Name

4-chloro-1-(4-fluorophenoxy)butan-2-ol

InChI

InChI=1S/C10H12ClFO2/c11-6-5-9(13)7-14-10-3-1-8(12)2-4-10/h1-4,9,13H,5-7H2

InChI Key

CWOBLFMQJIBQED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(CCCl)O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Agrochemicals

1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol (Baytan)
  • Structure: Shares a butanol backbone and 4-chlorophenoxy group but includes a triazole ring and dimethyl groups.
  • Key Differences: The triazole ring in Baytan introduces antifungal activity, a feature absent in 4-Chloro-(4-fluorophenoxy)-2-butanol. Fluorine in the latter may increase electronegativity and metabolic stability compared to Baytan’s chlorine-only substituents .
  • Application : Baytan is a fungicide, whereas the target compound’s use remains speculative without explicit bioactivity data.
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol
  • Structure: Features a bromo-chloro-fluorophenoxy group attached to a phenylmethanol core.
  • Key Differences: The bromine and additional chlorine substituents enhance steric bulk and lipophilicity compared to this compound. The phenylmethanol core may alter solubility and reactivity .

Derivatives in Pharmaceutical Research

5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran
  • Structure : Contains a benzofuran core with chloro, fluorophenyl, and sulfinyl groups.
  • Key Differences: The benzofuran scaffold enables π-π stacking interactions in drug-receptor binding, unlike the aliphatic butanol chain of the target compound. Sulfinyl groups improve oxidative stability, a feature absent in the target molecule .
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic Acid
  • Structure: A butanoic acid derivative with chloro- and fluorophenyl substituents and an amino group.
  • The keto-amino group may confer different metabolic pathways .

Data Table: Comparative Analysis of Key Features

Compound Name Core Structure Halogen Substituents Functional Groups Potential Applications
This compound Butanol Cl (C4), F (phenoxy) -OH (C2) Agrochemical intermediates
Baytan Butanol Cl (phenoxy) -OH (C2), triazole, -CH₃ Fungicide
5-Chloro-2-(4-fluorophenyl)-benzofuran Benzofuran Cl, F (phenyl) Sulfinyl, -CH₃ Antimicrobial agents
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic Acid Butanoic acid Cl, F (phenyl) -COOH, -NH- Pharmaceutical intermediates

Research Findings and Implications

  • Halogen Effects: Fluorine’s electronegativity in this compound may reduce metabolic degradation compared to chlorine-only analogues like Baytan .
  • Solubility Trends : Aliphatic alcohols (e.g., the target compound) generally exhibit higher water solubility than aromatic derivatives (e.g., benzofurans) due to reduced π-system interactions .
  • Toxicity Considerations: Chlorinated phenoxy compounds (e.g., DDT derivatives) are linked to environmental persistence ; the target compound’s fluorine substituent might mitigate this risk.

Notes

  • Limitations: Direct experimental data on this compound are sparse; comparisons rely on structural analogues and theoretical principles.

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